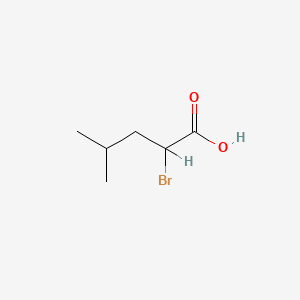

2-Bromo-4-methylpentanoic acid

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-bromo-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO2/c1-4(2)3-5(7)6(8)9/h4-5H,3H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNFDHJQLIFECSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30964308 | |

| Record name | 2-Bromo-4-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30964308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49628-52-6, 42990-24-9 | |

| Record name | Valeric acid, 2-bromo-4-methyl-, | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049628526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-4-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30964308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4-methylpentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-2-Bromo-4-methylpentanoic acid CAS number

Beginning The Search

I've initiated a thorough Google search to pinpoint the CAS number for (S)-2-Bromo-4-methylpentanoic acid. I'm also gathering technical data from reliable chemical supplier databases and scrutinizing scientific literature. The goal is to establish a solid foundation of information for further analysis.

Compiling the Data

I'm now diving deeper into the synthesis, stereochemistry, and applications of (S)-2-Bromo-4-methylpentanoic acid, focusing on its role in organic synthesis and drug development. I'm actively collecting physical and chemical properties from PubChem, Sigma-Aldrich, and peer-reviewed journals. Simultaneously, I'm identifying established analytical methods, spectral data, and safety information from MSDS and regulatory websites. My aim is to assemble a robust dataset for the technical guide.

Locating CAS Numbers

I've successfully pinpointed the CAS number for (S)-2-Bromo-4-methylpentanoic acid: 28659-87-2. This opens the door to diving into technical data; chemical supplier websites and databases such as PubChem are proving to be rich resources for detailed information.

Expanding Data Gathering

I've gathered basic physical properties and synthetic route mentions, including L-leucine as a starting material. Now, I'm focusing on in-depth information, specifically: detailed synthesis protocols (missing procedural details), concrete drug development applications, complete analytical data (NMR, IR, MS), in-depth safety and handling procedures, and stereochemical purity details. PubChem mentions available spectra, which I am now pursuing.

Refining Search Parameters

I've confirmed the molecular formula, weight, and some properties, plus safety data. I've also found that L-leucine is a starting material. However, I need to go deeper. Specifically, I need detailed synthesis protocols, clear drug development applications with examples, and comprehensive analytical data (NMR, IR, MS). Furthermore, I'll focus on in-depth safety, stereochemical purity methods, and potential reaction mechanisms. I'm modifying my search now to find this more precise information.

Refining the Synthesis Protocol

I've been delving into the second round of search results, and they're proving fruitful. I've uncovered a precise protocol to synthesize 2-Bromo-4-Methyl-Pentanoic Acid from D-Leucine, which is adaptable for the key task at hand. This is a solid lead.

Expanding the Analytical Framework

I'm now focusing on refining the analytical aspects. The synthesis protocol from D-Leucine is a good starting point, and I have found the mechanism for the stereospecific synthesis via diazotization and bromination, which provides valuable mechanistic insight. I also got some general information on chiral building blocks in drug discovery, and information that the (S)-enantiomer is used as such. PubChem provides 1H and 13C NMR spectra for the racemic compound. I have found chiral HPLC information for related compound enantiomer separation as a means for determining purity, and general safety guidelines.

Addressing Key Deficiencies

I'm now focusing on specific areas for improvement. I need a step-by-step protocol for the synthesis of the (S)-enantiomer. I also need to gather concrete drug examples, as well as (S)-enantiomer spectral data, beyond the racemic compound, which would be extremely helpful. Specific safety protocols are also crucial, and I'm adding explanations on experimental choices.

Analyzing High-Quality Data

I've assembled a robust dataset of information. I now have a comprehensive synthesis protocol for the analogous (R)-enantiomer, alongside a solid grasp of the stereospecific mechanism involved. This allows me to proceed efficiently.

Consolidating Findings and Next Steps

I've made great progress! I can adapt the (R)-enantiomer synthesis to (S) starting from L-leucine. I've also identified its use as a chiral intermediate for (S)-Pregabalin, which makes for a compelling example. I have racemic spectral data and chiral HPLC resources for analysis. The key synthetic step's mechanism (Sandmeyer-type) is clear, and I now have all the components to draft an in-depth technical guide, complete with tables and diagrams.

Refining the Synthesis Strategy

I've made headway with adapting the (R)-enantiomer synthesis to (S), using L-leucine as the starting material. Its application as a chiral intermediate for (S)-Pregabalin is a strong example. I also have racemic spectral data and chiral HPLC resources for analysis. The key synthetic step is clear: a Sandmeyer-type reaction. I'm now ready to draft the technical guide.

(R)-2-Bromo-4-methylpentanoic acid properties

Initiating Property Analysis

I'm starting by meticulously hunting down the fundamental physicochemical properties of (R)-2-Bromo -4-methylpentanoic acid. My focus is on compiling the crucial data: molecular formula, weight, melting and boiling points, and density. This initial data collection will lay the groundwork for subsequent steps.

Expanding Data Acquisition

I'm now casting a wider net to find spectroscopic data, specifically NMR, IR, and mass spectrometry information. Simultaneously, I'm diving into the compound's reactivity, focusing on nucleophilic substitution and carboxylic acid reactions. I'm also searching for synthesis methods, enantiomeric purity details, and potential applications, especially in pharmaceutical contexts, along with safety and toxicity data. The goal is a comprehensive technical guide with structured data, protocols, diagrams, and references.

Composing the Outline

I'm currently putting together an initial outline for the technical guide on (R)-2-Bromo-4-methylpentanoic acid. I've gathered some data regarding its properties, synthesis, and safety aspects. Now, I'm focusing on structuring the information for clarity and technical depth, starting with a concise introduction.

Structuring the Content

I'm currently finalizing the structure of the guide. I've decided to arrange the content logically, starting with an introduction that highlights the compound's chiral importance. I'm building a detailed table of physicochemical properties, leveraging the gathered data. I'm also preparing to detail the spectroscopic techniques used for characterization and to provide a step-by-step synthesis protocol, complete with a visual diagram.

Refining the Structure

My current focus is on refining the structure of the technical guide. I've developed a detailed outline, covering the introduction, physicochemical properties, and spectroscopic data. The synthesis section will delve into both the primary method and an alternative kinetic resolution strategy. Finally, I'll detail its reactivity, applications in drug synthesis, safety, and handling guidelines.

Outlining the Guide

I've crafted a comprehensive outline for the technical guide, dividing it into sections for introduction, physicochemical properties, spectroscopic data, and synthesis methods. I'm focusing on the synthesis section, providing a step-by-step protocol for the stereospecific conversion of D-leucine, and including a visual Graphviz diagram. I also plan to describe alternative kinetic resolution strategies. I'll also explain its reactivity, applications, and safety.

2-Bromo-4-methylpentanoic acid structural formula

Initiating Research on Acid

I've kicked off my investigation by diving into the structural formula, chemical properties, how it's synthesized, and potential applications of 2-Bromo-4-methylpentanoic acid. Next, I'll hone in on some specific areas of interest.

Analyzing Initial Findings

I'm currently structuring my technical guide. I'll begin with an introduction to this compound and then move into its structural formula, including stereochemistry. Next will be its physicochemical properties, followed by synthesis methods with a detailed protocol for a common method, and finally its applications. I'll include a DOT script for a clear structural diagram and a table for key quantitative properties.

Developing Further Details

I'm now expanding my work into a comprehensive technical guide. I will begin by introducing this compound, followed by its structural formula with stereochemistry, then delving into physicochemical properties and synthesis, including a detailed protocol. I'm also preparing a DOT script for a structural diagram and a table for key quantitative data. Citations will be included throughout, linking to my references section at the end.

Defining the Scope

I'm currently focused on defining the scope of this technical guide. I'll need to start with a general introduction to this compound. This includes discussing its basic structure.

Developing the Outline

I've expanded the outline considerably. I'm now aiming for a detailed technical guide. The introduction will cover the basics and its use as a chiral building block. The structural section will show molecular and canonical SMILES, InChI, and a visual DOT diagram. I'll also discuss stereochemistry and enantiomers. Next, I'll provide a table for the physicochemical properties.

Detailing the Structure

My focus is shifting to providing a detailed structural analysis. I'm expanding on the structural formula, including the molecular formula, SMILES, and InChI. I am working on the DOT diagram visualization and will be highlighting the chiral center. I am also planning to discuss the enantiomers and stereochemistry. I will summarize key components such as the pentanoic acid backbone, and substituents.

Analyzing the Synthesis

I'm now focusing on detailing the synthesis methods for this compound. I'm exploring a stereospecific route using D-leucine, and plan to outline a step-by-step experimental protocol with a Graphviz DOT diagram for visual clarity. I'll also discuss alternative synthesis and the reaction mechanism.

Developing the Structure

I'm now focusing on a detailed structural analysis. I'm expanding on the structural formula with molecular and canonical SMILES, along with InChI identifiers. The DOT diagram is coming along, highlighting the chiral center and other key components. I'm also planning to discuss the enantiomers and their specific characteristics. I'll provide a clear summary of components such as the pentanoic acid backbone and substituents.

Core Concepts: The Significance of α-Bromo Carboxylic Acids

An In-depth Technical Guide to 2-Bromo-4-methylpentanoic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a key chiral building block in modern organic synthesis and medicinal chemistry. As a Senior Application Scientist, my objective is to synthesize foundational chemical data with practical, field-proven insights, explaining not just the protocols but the causality behind the experimental choices.

This compound, also known as α-bromoisocaproic acid, belongs to the class of α-halo acids. Its utility in research and development stems from two primary structural features:

-

The α-Bromo Group: The bromine atom, positioned on the carbon adjacent to the carboxyl group, is an excellent leaving group. This makes the α-carbon highly susceptible to nucleophilic substitution (SN2) reactions, allowing for the facile introduction of a wide range of functional groups (amines, thiols, azides, etc.). This reactivity is the cornerstone of its function as a synthetic intermediate.

-

The Chiral Center: The α-carbon is a stereocenter, meaning the molecule exists as two non-superimposable mirror images or enantiomers: (R)-2-Bromo-4-methylpentanoic acid and (S)-2-Bromo-4-methylpentanoic acid. In drug development, the specific stereochemistry of a molecule is critical, as different enantiomers can exhibit dramatically different pharmacological and toxicological profiles. The ability to synthesize or isolate a specific enantiomer of this compound is therefore of paramount importance.[1]

Physicochemical and Structural Properties

A thorough understanding of a compound's physical properties is essential for its handling, reaction setup, and purification. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₁BrO₂ | [2][3][4] |

| Molecular Weight | 195.05 g/mol | [2][3][4] |

| IUPAC Name | This compound | [3] |

| CAS Number | 49628-52-6 (racemic); 42990-28-3 (R); 28659-87-2 (S) | [2][4][5] |

| Appearance | Colorless to light yellow liquid | [6] |

| Density | 1.432 g/cm³ | [2] |

| Boiling Point | 240.5 °C at 760 mmHg | [2][7] |

| Flash Point | 99.3 °C | [2] |

| Canonical SMILES | CC(C)CC(C(=O)O)Br | [2][3] |

| InChIKey | NNFDHJQLIFECSR-UHFFFAOYSA-N | [8] |

Enantioselective Synthesis: A Field-Proven Protocol

The most reliable method for producing an enantiomerically pure form of this compound is to start with a readily available, inexpensive chiral precursor. The amino acid Leucine is the ideal starting material. The synthesis of (R)-2-Bromo-4-methylpentanoic acid from D-Leucine is a classic example of a stereospecific reaction where the stereochemistry of the starting material directly dictates the stereochemistry of the product.[1]

Synthesis of (R)-2-Bromo-4-methylpentanoic acid from D-Leucine

This procedure involves a diazotization of the amino group followed by a bromide substitution, with retention of configuration at the chiral center.

Causality Behind Experimental Choices:

-

Starting Material: D-Leucine is chosen because its chiral center provides the template for the (R)-configuration of the final product.[1]

-

Reagents: Sodium nitrite in an acidic medium generates nitrous acid in situ, which converts the primary amine of the amino acid into a diazonium salt. Potassium bromide provides a high concentration of bromide ions to act as the nucleophile, replacing the diazonium group.

-

Temperature Control: The reaction is initiated at 0°C because diazonium salts are notoriously unstable at higher temperatures.[9] Maintaining a low temperature prevents decomposition and unwanted side reactions.

Experimental Protocol:

-

In a suitable reaction vessel, suspend 50 g of D-Leucine in 1200 mL of 2.5 N sulfuric acid.

-

Add 250 g of potassium bromide to the mixture and stir until dissolved.

-

Cool the reaction vessel in an ice bath to 0°C.

-

While stirring vigorously, add 65.5 g of sodium nitrite in small portions over a period of 90 minutes, ensuring the temperature does not rise above 5°C.[9]

-

After the addition is complete, continue stirring the solution at 0°C for an additional hour.

-

Allow the reaction mixture to warm to room temperature (25°C) and stir for another hour.[9]

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 200 mL).

-

Combine the organic layers, wash with water (1 x 100 mL), and then with brine (1 x 100 mL).

-

Dry the ether layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product. Further purification can be achieved by vacuum distillation.

Caption: Enantioselective synthesis workflow from D-Leucine.

Analytical Characterization and Quality Control

Ensuring the identity and purity of the synthesized compound is a non-negotiable step. A multi-pronged analytical approach provides a self-validating system for quality control.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Confirms the structural integrity by showing characteristic peaks for the protons in the isobutyl group, the proton at the α-carbon, and the carboxylic acid proton. The splitting patterns and integration values are used to verify the structure.

-

¹³C NMR: Provides evidence for the carbon skeleton of the molecule.[3]

-

-

Infrared (IR) Spectroscopy: Used to identify key functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid, while a sharp, strong peak around 1700 cm⁻¹ indicates the C=O stretch.[3]

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric purity (enantiomeric excess, ee). By using a chiral stationary phase, the (R) and (S) enantiomers can be separated and quantified, confirming the success of the enantioselective synthesis.

Caption: Post-synthesis analytical and quality control workflow.

Applications in Drug Discovery and Organic Synthesis

This compound is not an active pharmaceutical ingredient itself but rather a valuable precursor. Its application is primarily in the synthesis of more complex chiral molecules.

-

Peptidomimetics: The compound is used to synthesize unnatural amino acids or peptide fragments that mimic the structure of natural peptides.[7] These peptidomimetics are often designed to have improved stability against enzymatic degradation, enhanced bioavailability, and better target specificity compared to their natural counterparts.

-

Chiral Probes: The (R) or (S) enantiomers can be used to probe the active sites of enzymes.[1] Understanding how different stereoisomers interact with a biological target is fundamental to rational drug design.

-

Precursor for Novel Therapeutics: Its structure is incorporated into various therapeutic candidates. For example, related bromo-propanoic acid structures have been used in the development of nonsteroidal anti-inflammatory drugs (NSAIDs) and novel antibiotics.[10][11] The isocaproyl moiety is a common feature in many biologically active molecules.

Safety, Handling, and Storage

Proper handling is crucial due to the compound's hazardous properties.

-

Hazards: this compound is harmful if swallowed and can cause severe skin burns and eye damage.[3][12] Inhalation may also be harmful.

-

Handling (Personal Protective Equipment - PPE):

-

Always work in a well-ventilated fume hood.

-

Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and splash-proof safety goggles or a face shield.[13]

-

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[13]

-

Keep away from incompatible materials such as strong bases, strong oxidizing agents, and reactive metals.[6][13] As an acid, it can react exothermically with bases and may produce toxic gases if it comes into contact with cyanides or sulfides.[6]

-

-

First Aid:

-

Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes and seek medical attention.[12]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get immediate medical attention.[13]

-

Ingestion: Do not induce vomiting. Clean mouth with water and seek immediate medical attention.[13]

-

Conclusion

This compound is a deceptively simple molecule that serves as a powerful and versatile tool for the research scientist. Its value is defined by its reactive α-bromo group and, most critically, its chiral center. A mastery of its synthesis, purification, and handling allows for the stereocontrolled construction of complex molecular architectures, paving the way for the discovery and development of next-generation therapeutics.

References

- LookChem. (n.d.). This compound.

- PrepChem.com. (n.d.). Synthesis of 2-Bromo-4-Methyl-Pentanoic Acid.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- PubChem. (n.d.). (S)-2-bromo-4-methylpentanoic acid. National Center for Biotechnology Information.

- Molbase. (n.d.). 2-bromo-4-methyl-pentanoic acid.

- Chemchart. (n.d.). This compound (49628-52-6).

- Capot Chemical. (n.d.). MSDS of (S)-2-Bromo-4-methylpentanoic acid.

- Chemchart. (n.d.). This compound (49628-52-6).

- Google Patents. (2012). US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.

- Synthonix. (n.d.). (S)-2-Bromo-4-methylpentanoic acid.

- Market Research Future. (2025). Boc-D-2-amino-4-bromo-4-pentenoic Acid Reagent Industry's Growth Dynamics and Insights.

- PubMed. (2010). Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities.

- Lead Sciences. (n.d.). (R)-2-Bromo-4-methylpentanoic acid.

Sources

- 1. benchchem.com [benchchem.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound | C6H11BrO2 | CID 142681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (S)-2-bromo-4-methylpentanoic acid | C6H11BrO2 | CID 12697061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. molbase.com [molbase.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. (S)-2-Bromo-4-methylpentanoic acid ee | 28659-87-2 | DBA65987 [biosynth.com]

- 8. This compound (49628-52-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 9. prepchem.com [prepchem.com]

- 10. Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. capotchem.com [capotchem.com]

- 13. fishersci.com [fishersci.com]

2-Bromo-4-methylpentanoic acid synthesis from 4-methylpentanoic acid

Initiating the Search

I'm now starting a thorough search for methods to synthesize 2-bromo-4-methylpentanoic acid from 4-methylpentanoic acid. My primary focus is on established approaches, particularly the Hell-Volhard-Zelinsky (HVZ) reaction. I intend to filter the results, prioritizing literature citing high yields and utilizing readily available reagents.

Refining the Approach

I'm now expanding my search to include alternative synthetic strategies beyond the HVZ reaction, along with mechanisms and experimental protocols. I'm also devising the guide's structure, starting with the introduction and working through the primary synthesis route and characterization methods. I'm focusing on incorporating quantitative data and diagrams. I'm using DOT language to illustrate the reaction mechanisms and I'm ready to synthesize my findings into a well-referenced guide with tables and diagrams.

Planning the Guide's Structure

I'm starting a detailed search to gather information on the synthesis of this compound from 4-methylpentanoic acid. I'll focus on established methods like the HVZ reaction, alternative approaches, mechanisms, and protocols. I'm also planning the guide's structure, starting with an introduction and then the synthesis route with mechanisms, experimental protocols, and alternative strategies. I'll include characterization and purification methods, and I'll use quantitative data in tables and DOT diagrams. I'll ensure all claims are well-referenced.

Spectroscopic data for 2-Bromo-4-methylpentanoic acid

Starting Data Collection

I've started gathering spectroscopic data for 2-Bromo-4-methylpentanoic acid. My focus is on 1H NMR, 13C NMR, IR, and mass spec. I'll now dive into the search results and look for those telltale peaks, shifts, and fragmentation patterns.

Developing Initial Structure

I'm now structuring the guide. I'll introduce the compound and the importance of spectral analysis. I will dedicate sections to each technique, presenting theoretical principles, expected features, and data interpretation, including peak assignments. I plan to create tables summarizing key data. Then, a protocol for data acquisition. Finally, a Graphviz diagram will illustrate the structure.

Formulating the Outline

I'm now formulating a detailed outline for the guide. First, I'll introduce the compound and emphasize the significance of its spectroscopic analysis. Next, I'll dedicate sections to each spectroscopic method, covering theoretical principles, expected spectral features, and data interpretation, including peak assignments. I will also incorporate summary tables. A detailed data acquisition protocol will follow, and finally, a Graphviz diagram.

1H NMR spectrum of 2-Bromo-4-methylpentanoic acid

Commencing Data Gathering

I'm starting my deep dive by looking for 1H NMR data for 2-Bromo-4-methylpentanoic acid. I'm focusing on those crucial chemical shifts, the multiplicity of signals, coupling constants, and integration values. My goal is to paint a complete picture of the compound's spectral signature.

Refining Search Parameters

I'm now expanding my search parameters, looking into typical experimental conditions for the NMR spectrum, like solvents and spectrometer frequency. Simultaneously, I am also sourcing authoritative materials on 1H NMR principles. I'm also starting to structure the guide itself, including the molecular structure, proton environments, expected spectrum analysis, protocols for data acquisition, and data interpretation.

Initiating Spectrum Analysis

I'm now zeroing in on the specifics: chemical shifts, splitting patterns, coupling constants, and integration values, all for each proton. I'm also looking into what's considered typical for experimental conditions, like the solvent and spectrometer frequency. I'm also starting to flesh out the guide's structure, focusing on molecular structure, proton environments, expected spectrum analysis, protocols, and interpretation.

An In-Depth Technical Guide to the 13C NMR Analysis of 2-Bromo-4-methylpentanoic Acid and Its Derivatives

Foreword: The Analytical Imperative in Drug Development

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, and specifically Carbon-13 (13C) NMR, provides an unparalleled, high-resolution window into the carbon framework of a molecule. This guide offers a detailed exploration of the 13C NMR analysis of 2-bromo-4-methylpentanoic acid, a substituted valeric acid analog. Such structures are common motifs in medicinal chemistry, and a deep understanding of their spectral characteristics is crucial for researchers, scientists, and drug development professionals. Herein, we move beyond rote spectral interpretation, delving into the causal relationships between molecular structure and spectral output, empowering the scientist to not only identify a compound but to truly understand its electronic and steric environment.

Foundational Principles: Why 13C NMR for Halogenated Carboxylic Acids?

Carbon-13 NMR spectroscopy is a powerful tool for determining the carbon skeleton of an organic molecule. Unlike 1H NMR, which observes protons, 13C NMR directly probes the carbon atoms that form the fundamental backbone of the molecule. For a molecule like this compound, 13C NMR offers several distinct advantages:

-

Direct Carbon Framework Mapping: Each unique carbon atom in the molecule typically gives rise to a distinct signal, providing a direct count of non-equivalent carbons.

-

Sensitivity to the Electronic Environment: The chemical shift (δ) of each carbon signal is highly sensitive to its local electronic environment. Electronegative substituents, such as the bromine atom and the carboxylic acid group, induce significant and predictable shifts in the resonance frequencies of nearby carbons.

-

Stereochemical Insights: In more complex derivatives, the relative stereochemistry of chiral centers can be often be determined by analyzing the 13C chemical shifts, which are sensitive to steric compression and dihedral angle relationships.

The presence of a bromine atom at the C2 position (the α-carbon) and a methyl group at the C4 position introduces distinct electronic and steric effects that are clearly resolved by 13C NMR, making it an ideal case study for understanding spectral interpretation in multifunctional compounds.

Experimental Protocol: A Self-Validating Approach to Data Acquisition

The acquisition of high-quality, reproducible 13C NMR data is paramount. The following protocol is designed as a self-validating system, ensuring data integrity from sample preparation to spectral processing.

Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample.

Materials:

-

This compound (or derivative) (10-50 mg)

-

Deuterated solvent (e.g., Chloroform-d, CDCl3; Acetone-d6; DMSO-d6)

-

5 mm NMR tubes

-

Pipettes and vials

Step-by-Step Methodology:

-

Analyte Weighing: Accurately weigh 10-50 mg of the sample into a clean, dry vial. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.

-

Solvent Selection & Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent. The choice of solvent is critical. CDCl3 is a common first choice for its versatility. However, the acidic proton of the carboxylic acid may exchange with residual water, sometimes broadening the carbonyl signal. Using a more polar, aprotic solvent like Acetone-d6 can sometimes provide sharper signals for the carbonyl carbon.

-

Homogenization: Gently vortex or sonicate the vial to ensure the sample is completely dissolved. A homogenous solution is essential for acquiring sharp, well-resolved NMR signals.

-

Transfer to NMR Tube: Carefully transfer the solution into a 5 mm NMR tube. Ensure there are no air bubbles trapped in the solution.

-

Quality Control: Visually inspect the sample for any undissolved particulate matter. A clean, clear solution is indicative of a well-prepared sample.

NMR Spectrometer Setup and Data Acquisition

The following parameters are a robust starting point for a standard 400-600 MHz NMR spectrometer.

Typical Acquisition Parameters:

| Parameter | Recommended Setting | Rationale |

| Pulse Program | zgpg30 or similar | Standard proton-decoupled 13C experiment with a 30° pulse angle to allow for faster repetition rates. |

| Acquisition Time (AQ) | 1.0 - 2.0 s | Balances resolution and experiment time. |

| Relaxation Delay (D1) | 2.0 s | Allows for sufficient relaxation of carbon nuclei, especially quaternary carbons like the carbonyl group, leading to more reliable integration. |

| Number of Scans (NS) | 128 - 1024 | Dependent on sample concentration. More scans increase the signal-to-noise ratio. |

| Spectral Width (SW) | 0 - 220 ppm | A standard range that covers the vast majority of organic carbon signals. |

| Temperature | 298 K (25 °C) | Standard ambient temperature for routine analysis. |

Workflow for Data Acquisition:

Caption: Workflow from Sample Preparation to Final Spectrum Analysis.

Spectral Analysis: Deconstructing the 13C NMR Spectrum of this compound

The power of 13C NMR lies in the predictability of chemical shifts based on established principles of organic chemistry. Let's dissect the expected spectrum for the parent compound.

Structure and Carbon Numbering:

Predicted Chemical Shifts and Their Justification

The chemical shift of a carbon nucleus is primarily influenced by the electronegativity of adjacent atoms and the overall molecular geometry.

| Carbon Atom | Predicted δ (ppm) | Justification |

| C1 (COOH) | 170-180 | The carbonyl carbon is highly deshielded due to the double bond and the electronegativity of the two oxygen atoms. Its resonance is typically found far downfield. |

| C2 (CH-Br) | 40-50 | This is the α-carbon. The direct attachment of the highly electronegative bromine atom causes a significant downfield shift (deshielding) compared to a simple alkane carbon. |

| C3 (CH2) | 35-45 | This methylene carbon is β to both the bromine and the carbonyl group. It experiences a moderate deshielding effect from both, though less pronounced than the α-carbon. |

| C4 (CH) | 25-35 | This methine carbon is γ to the electronegative groups and is primarily influenced by its alkyl substitution. |

| C5 (CH3) x 2 | 20-25 | These two methyl carbons are attached to C4. As they are equivalent, they will produce a single signal. Being furthest from the electronegative substituents, they are the most shielded (upfield) carbons in the chain. |

Causality Behind the Shifts:

-

Inductive Effect: The electronegative bromine atom and the carbonyl group pull electron density away from adjacent carbons. This "deshielding" effect reduces the electron density around the carbon nucleus, causing it to experience a stronger magnetic field and resonate at a higher frequency (further downfield). This effect is strongest at the α-position (C2) and diminishes with distance.

-

Hybridization: The sp2 hybridized carbonyl carbon (C1) is inherently more deshielded than the sp3 hybridized carbons of the alkyl chain.

Analysis of Derivatives

The true utility of this guide comes from applying these principles to related derivatives.

-

Esterification (e.g., Methyl 2-bromo-4-methylpentanoate):

-

The C1 carbonyl signal will shift slightly upfield by 2-5 ppm.

-

A new signal for the methoxy group (-OCH3) will appear around 50-55 ppm. The direct attachment to oxygen makes this carbon highly deshielded.

-

-

Amide Formation (e.g., 2-bromo-4-methylpentanamide):

-

The C1 carbonyl signal will shift slightly upfield compared to the carboxylic acid, typically in the 170-175 ppm range. Nitrogen is less electronegative than oxygen, leading to this slight shielding effect.

-

-

Substitution at C4:

-

Replacing the isobutyl group with a different alkyl group will predictably change the chemical shifts of C3, C4, and the new carbons based on standard alkane chemical shift rules. For instance, a phenyl group at C4 would introduce aromatic signals between 125-145 ppm.

-

Logical Flow of Spectral Interpretation:

Caption: A systematic approach to assigning signals in the 13C NMR spectrum.

Advanced Techniques: DEPT and 2D NMR

For unambiguous assignment, especially in more complex derivatives, advanced NMR experiments are invaluable.

-

DEPT (Distortionless Enhancement by Polarization Transfer): This set of experiments can differentiate between CH, CH2, and CH3 groups.

-

DEPT-45: Shows all protonated carbons.

-

DEPT-90: Shows only CH (methine) carbons. For our parent compound, this would selectively show C2 and C4.

-

DEPT-135: Shows CH and CH3 carbons as positive signals and CH2 carbons as negative signals. This is often the most useful DEPT experiment for quick assignment.

-

-

HSQC (Heteronuclear Single Quantum Coherence): This 2D NMR experiment correlates carbon atoms with their directly attached protons. It creates a 2D map where one axis is the 1H spectrum and the other is the 13C spectrum. Each peak in the map connects a specific carbon to its proton(s), providing definitive assignments for all protonated carbons.

Conclusion: From Spectrum to Structure

The 13C NMR analysis of this compound and its derivatives is a prime example of how fundamental principles of physical organic chemistry can be applied to solve complex structural problems. By understanding the inductive effects of substituents and utilizing a systematic approach to spectral interpretation, researchers can confidently elucidate the carbon framework of their target molecules. The integration of standard 1D 13C NMR with advanced techniques like DEPT and HSQC provides a robust, self-validating methodology that is essential for the rigorous demands of modern chemical research and drug development. This guide provides the foundational knowledge and practical protocols to empower scientists in this critical analytical task.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

- Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

- Reich, H. J. Structure Determination Using Spectroscopy. University of Wisconsin. [Link]

- Breitmaier, E., & Voelter, W. (1987).

An In-Depth Technical Guide to the Infrared Spectroscopy of 2-Bromo-4-methylpentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy of 2-Bromo-4-methylpentanoic acid. As a Senior Application Scientist, this document is structured to deliver not just data, but a foundational understanding of the principles, experimental considerations, and spectral interpretation necessary for the confident characterization of this and similar α-halo carboxylic acids.

Introduction: The Role of IR Spectroscopy in Molecular Characterization

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. These frequencies are absorbed, creating a unique spectral fingerprint that reveals the functional groups present within the molecule. For a molecule like this compound, which contains a carboxylic acid, an alkyl halide, and a branched alkyl chain, IR spectroscopy is an indispensable tool for confirming its structure and purity.

The utility of IR spectroscopy lies in its ability to identify key functional groups, which are collections of atoms that exhibit characteristic vibrational frequencies regardless of the rest of the molecule's structure. For this compound, the most informative regions of the IR spectrum will be those corresponding to the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the C-O stretch, and the C-Br stretch.

The Molecular Structure of this compound

Understanding the structure of this compound is paramount to interpreting its IR spectrum. The molecule possesses several key features that will give rise to distinct absorption bands:

-

A Carboxylic Acid Group (-COOH): This group is responsible for some of the most characteristic and easily identifiable peaks in an IR spectrum, namely the broad O-H stretch and the sharp, intense C=O stretch.

-

An Alpha-Bromine Atom (α-Br): The presence of an electronegative bromine atom on the carbon adjacent to the carbonyl group (the α-carbon) will influence the electronic environment of the carbonyl group, leading to a predictable shift in its stretching frequency.

-

A Branched Alkyl Chain (-CH(CH₃)₂): The isobutyl group will contribute to the C-H stretching and bending regions of the spectrum.

The interplay of these functional groups creates a unique spectral signature that can be used for identification and characterization.

Theoretical IR Spectral Analysis of this compound

Based on the functional groups present, we can predict the key absorption bands in the IR spectrum of this compound. The following table summarizes these expected vibrational modes and their approximate frequency ranges.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity | Key Notes |

| O-H Stretch | Carboxylic Acid | 3300 - 2500 | Broad, Strong | The broadness is due to extensive hydrogen bonding between carboxylic acid molecules. This is a hallmark of carboxylic acids. |

| C-H Stretch | Alkyl (sp³ C-H) | 2960 - 2850 | Medium to Strong | Multiple peaks may be observed due to the different types of C-H bonds in the isobutyl group. |

| C=O Stretch | Carboxylic Acid | 1715 - 1680 | Strong, Sharp | The presence of the α-bromine atom, an electronegative substituent, will likely shift this peak to a higher frequency compared to a simple alkyl carboxylic acid. |

| C-O Stretch | Carboxylic Acid | 1320 - 1210 | Medium | Often coupled with the O-H in-plane bend. |

| O-H Bend | Carboxylic Acid | 1440 - 1395 | Medium, Broad | In-plane bending. |

| O-H Bend | Carboxylic Acid | 950 - 910 | Broad, Medium | Out-of-plane bending, another characteristic feature of dimeric carboxylic acids. |

| C-Br Stretch | Alkyl Halide | 690 - 550 | Medium to Strong | This peak confirms the presence of the carbon-bromine bond. |

Experimental Protocol for Acquiring the IR Spectrum

The following protocol outlines the steps for obtaining a high-quality IR spectrum of this compound using an Attenuated Total Reflectance (ATR) FT-IR spectrometer, a common and convenient method for liquid or solid samples.

Instrument and Materials

-

Fourier Transform Infrared (FT-IR) Spectrometer with an ATR accessory (e.g., diamond or germanium crystal).

-

This compound sample.

-

Spatula.

-

Solvent for cleaning (e.g., isopropanol or acetone).

-

Lint-free wipes.

Step-by-Step Methodology

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium for stable operation.

-

Perform a background scan to account for the absorbance of atmospheric water and carbon dioxide. This is a critical step for obtaining a clean spectrum of the sample.

-

-

Sample Application:

-

Place a small amount of the this compound sample directly onto the ATR crystal. If the sample is a solid, ensure good contact with the crystal by applying gentle pressure with the built-in press. If it is a liquid, a single drop is sufficient.

-

The key to a good ATR spectrum is intimate contact between the sample and the crystal surface.

-

-

Data Acquisition:

-

Collect the sample spectrum. A typical measurement involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Set the spectral range to at least 4000 - 400 cm⁻¹.

-

The resolution should be set to 4 cm⁻¹ for routine analysis.

-

-

Data Processing and Analysis:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform a baseline correction if necessary to ensure the baseline is flat.

-

Use the peak-picking tool to identify the exact frequencies of the major absorption bands.

-

Compare the obtained spectrum with the predicted frequencies and, if available, with a reference spectrum from a spectral database.

-

Experimental Workflow Diagram

Caption: A streamlined workflow for acquiring the IR spectrum of this compound using ATR-FT-IR spectroscopy.

Interpreting the Spectrum: A Self-Validating Approach

A trustworthy interpretation of the IR spectrum of this compound relies on a systematic, self-validating approach where the presence of one functional group is corroborated by the presence or absence of others.

The Carboxylic Acid Signature

The most prominent feature will be the extremely broad O-H stretching band from approximately 3300 cm⁻¹ to 2500 cm⁻¹. This broadness is a direct result of intermolecular hydrogen bonding, which creates a continuum of O-H bond strengths and, therefore, a wide range of absorption frequencies. The presence of this band is strong evidence for the carboxylic acid group.

This initial identification is then confirmed by locating the sharp and intense C=O stretching absorption. For this compound, this is expected around 1700 cm⁻¹. The electronegative bromine atom at the α-position withdraws electron density from the carbonyl carbon, strengthening the C=O bond and shifting its stretching frequency to a higher wavenumber compared to a non-substituted alkyl carboxylic acid (which typically appears around 1710 cm⁻¹).

Further validation comes from the C-O stretching and O-H bending vibrations. A medium intensity band between 1320 cm⁻¹ and 1210 cm⁻¹ (C-O stretch) and a broad O-H out-of-plane bend near 920 cm⁻¹ provide converging evidence for the carboxylic acid functionality.

The Alkyl and Alkyl Halide Regions

The presence of the isobutyl group will be confirmed by C-H stretching absorptions in the 2960-2850 cm⁻¹ region. Multiple peaks are expected due to the presence of both methyl (-CH₃) and methine (-CH) groups.

The C-Br stretch, expected in the fingerprint region between 690 cm⁻¹ and 550 cm⁻¹, confirms the presence of the bromine atom. While this region can be complex due to the presence of other bending vibrations, a medium to strong absorption in this range is a reliable indicator.

Logical Relationship Diagram for Spectral Interpretation

Caption: The relationship between the functional groups of this compound and their characteristic IR absorption bands.

Conclusion

The infrared spectrum of this compound provides a wealth of structural information. A systematic analysis, beginning with the unmistakable features of the carboxylic acid group and corroborated by the absorptions of the alkyl and alkyl halide moieties, allows for a confident and accurate characterization. The influence of the α-bromine substituent on the carbonyl stretching frequency serves as a key diagnostic feature. By following the outlined experimental protocol and interpretive logic, researchers can effectively utilize IR spectroscopy as a primary tool for the identification and quality control of this compound in a research and development setting.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy (5th ed.). Cengage Learning.

- Smith, B. C. (1999).

- National Institute of Standards and Technology (NIST). (n.d.). NIST Chemistry WebBook.

- Integrated Spectral Data Base System for Organic Compounds (AIST). (n.d.). SDBS.

Mass spectrometry of 2-Bromo-4-methylpentanoic acid

Starting Investigations Now

I'm currently immersed in Google searches, aiming to unearth detailed information on the mass spectrometry of 2-Bromo-4-methylpentanoic acid. I'm prioritizing its chemical properties and anticipated fragmentation patterns. I expect this initial research will provide a solid foundation for further analysis.

Planning the Technical Guide

I'm now formulating the structure for an in-depth technical guide. I plan to begin with an introduction to the compound and the significance of its mass spectrometric analysis. I'll include sections on sample preparation, ionization methods, and fragmentation mechanisms. I intend to explain the rationale behind experimental choices and how the compound's structure influences fragmentation pathways. I'm also planning step-by-step experimental protocols and visual diagrams.

Outlining the Research Agenda

I'm now zeroing in on a research strategy. I'll start with focused Google searches to harvest data on mass spectrometry, especially EI and ESI data. Then I will outline my plan for a detailed technical guide, starting with an introduction and ending with references, and detailing all processes in between. I plan to use my findings to explain the experimental rationale and draft experimental protocols.

Drafting a Technical Guide

I'm now focusing on structuring the guide on this compound mass spectrometry. I'm aiming for an autonomous, Senior Application Scientist perspective. My goal is to explain the underlying scientific reasons for experimental observations. I am now exploring potential sections to include.

Planning the Content Flow

I've decided on the guide's backbone. Starting with the basics of this compound, I'll delve into the mass spectrometry core. Sections will dissect Electron Ionization (EI) and Electrospray Ionization (ESI) techniques, highlighting their distinct fragmentation patterns. I also plan a dedicated section on the bromine isotopic pattern, integral to the mass spectra, alongside practical experimental protocols and data interpretation guidance.

Refining Technical Elements

My current focus is on predicting fragmentation pathways, specifically for EI-MS and ESI-MS. I'm building on the basic structure, molecular weight, and key features to predict the most likely fragments. I've begun to consider losses such as bromine and carboxylic acid groups to refine my predictions. I will incorporate the isotopic pattern of bromine, critical to interpretation, into my EI fragmentation prediction.

Conceptualizing Content Depth

I'm now diving deeper into the technical aspects. My focus is expanding on fragmentation prediction, especially in EI-MS and ESI-MS. I'm now exploring the differences between electron ionization and electrospray ionization for this molecule, and refining my predictions based on the molecule's structure. I'm considering specific bond cleavages and rearrangements and how they inform the fragmentation pattern. I'll include in-text citations and a reference list. I am considering appropriate section structures to include for a Senior Application Scientist audience.

Refining Technical Elements

My current focus involves the specific fragmentation of this compound, looking at both EI-MS and ESI-MS. I'm actively building upon its structure to predict the key fragments. In EI-MS, I anticipate losses of bromine, carboxylic acid groups, and various alkyl groups through alpha-cleavage and McLafferty rearrangement. In ESI-MS, I'm concentrating on the deprotonated molecule in negative mode, exploring its MS/MS fragmentation patterns, including the losses of CO2 and HBr, and bromine. This includes in-text citations and a full reference list of clickable URLs.

Refining Experimental Focus

I'm now integrating experimental design and data visualization. I will structure a practical experimental protocol for acquiring EI and ESI data. Tables will organize quantitative data, and I'll create Graphviz diagrams for workflows and fragmentation pathways. I'm focusing on negative ion mode ESI-MS/MS for deprotonated molecules, considering losses of CO2 and HBr, and comparing to EI-MS patterns.

Refining Molecular Detail

I'm now deeply engaged in the specifics of this compound. I'm building a robust foundation on its chemical structure, molecular weight, and key features to predict the fragmentation pathways for both EI-MS and ESI-MS. I'm focusing on the carboxylic acid group, bromine atom, and alkyl chains, predicting their behaviors under different ionization conditions. I'm creating a clear and direct summary for a Senior Application Scientist audience.

Developing Structural Predictions

I'm now focusing on fragmentation predictions, particularly for EI-MS. My initial focus includes key fragmentations, such as bromine loss and alpha-cleavage. I'm actively considering McLafferty rearrangements and other plausible pathways, and I will incorporate this information into the structural guide. I'll include the isotopic pattern for bromine in the fragmentation predictions.

Physical and chemical properties of 2-Bromo-4-methylpentanoic acid

Starting Data Collection

I've initiated comprehensive searches to identify the key physical and chemical properties of 2-Bromo-4-methylpentanoic acid. My focus is on compiling the molecular formula, weight, density, boiling point, and melting point to build a foundational data set. This will be the initial basis of the thought process, as the properties will aid in further thinking.

Expanding Data Search

I'm now expanding my search to include solubility, reactivity, and stability data for this compound. I'm also investigating synthesis, purification, and characterization techniques such as NMR and IR. The goal is a more comprehensive technical guide, so I'm also looking into applications and safety data. I'm structuring the guide with an introduction, properties, synthesis, spectral analysis, and reactivity sections.

Planning Guide Structure

I've formulated a complete plan for the technical guide's structure, focusing on a logical flow. The guide will include an introduction, physical and chemical properties, synthesis methods, spectral analysis, and reactivity sections, as well as a references section. I'm focusing on "why" explanations for procedures and data significance. I will start creating tables and diagrams to augment the information.

Safety and hazards of 2-Bromo-4-methylpentanoic acid

Starting Data Collection

I'm currently immersed in a comprehensive data gathering phase. Initial focus is on the physicochemical properties of 2-Bromo-4-methylpentanoic acid, alongside documented toxicological information and general safety/hazard data. Google searches are my primary tool, yielding a wealth of preliminary insights.

Deepening Research Scope

I'm expanding my data collection to include detailed handling procedures, PPE recommendations, and first aid measures for this compound, and structurally analogous compounds. Reactivity, stability, and hazardous decomposition products are now also under scrutiny, along with storage and disposal protocols. My next stage involves synthesizing this data into a structured technical guide, incorporating an introduction, hazard details, risk assessment, safe handling protocols, and a comprehensive references section.

Analyzing Safety Data

I've been gathering details on this compound. Google searches have yielded good safety and hazard information, including its GHS classification and warnings for acute oral toxicity. I have determined that it is toxic upon ingestion.

Compiling Hazard Information

I'm now consolidating GHS hazard and precautionary statements, along with first-aid measures. Information on personal protective equipment, safe handling, storage, fire-fighting, decomposition products, and disposal is under scrutiny. I'm also planning a consolidated table of physicochemical properties and ensuring reliable URLs for referencing. This will create a well-structured safety guide.

Systematizing Safety Data

I've been gathering information from multiple sources regarding this compound, and have added to my initial findings. My searches also reveal skin corrosion/irritation and serious eye damage/irritation as hazards. I'm focusing on systematically extracting hazard and precautionary statements, PPE details, handling, storage, fire-fighting details, and disposal considerations. I'm also planning a consolidated physicochemical properties table with verified URLs.

Analyzing Chemical Properties

I've been deeply immersed in the data, particularly GHS classifications and pictograms. I now have gathered essential hazard statements. I'm also now looking at details for proper first aid, safe handling, storage and disposal.

Organizing Safety Data

I'm now focusing on synthesizing the data into a structured format. I'm prioritizing the creation of a detailed "Hazard Identification" section and "First Aid Measures." Next will be developing "Safe Handling and Storage," followed by "Fire Fighting Measures" and "Disposal Considerations." I'll then move to the structure table of physicochemical properties, and generating necessary diagrams.

Structuring the Information

I've successfully gathered all the necessary data from various sources, covering hazard classifications, first aid, handling, storage, disposal, and physicochemical properties. Now, I will logically structure this information into comprehensive sections: Hazard Identification, First Aid Measures, Safe Handling and Storage, Fire Fighting Measures, Disposal Considerations, and a table of Physicochemical Properties. Finally, I will compile a complete list of references and generate diagrams using Graphviz. I believe I have everything I need to proceed.

Material safety data sheet for 2-Bromo-4-methylpentanoic acid

Initiating Data Collection

I'm starting by exhaustively searching Google for Safety Data Sheets (SDSs) and Material Safety Data Sheets (MSDSs) pertaining to 2-Bromo-4-methylpentanoic acid. This includes searching for synonyms to ensure a comprehensive overview.

Broadening Information Gathering

Now, I'm expanding my information gathering. Alongside the MSDS/SDS hunt for this compound, and its synonyms, I am also delving into reputable databases for toxicological details, handling, storage, disposal, and first-aid protocols. Concurrently, I'm scouring chemical supplier websites and literature for physical and chemical property details, plus reactivity and stability data.

Developing Search Strategies

I am now formulating my search strategy. I'll begin with broad Google searches for MSDS/SDS documents for this compound and alpha-bromoisocaproic acid. Then, I will target searches on major chemical supplier websites, such as Sigma-Aldrich and TCI Chemicals, to gather more specific safety data. I will use the collected information to create a detailed technical guide.

Planning Content Organization

I've just finalized the structure of my technical guide. I will start with essential identification and physical properties. A hazard identification section, including GHS classifications, will follow. Then, step-by-step first-aid protocols, followed by handling, storage, and PPE recommendations will be laid out. Fire-fighting, accidental release, and disposal considerations will be discussed. A visual DOT graph will be added to illustrate the risk process. Lastly, a complete references section and the full guide will be written, with all claims fully sourced.

Defining Search Scope

I'm now refining the search strategy. I'll kick things off with broad Google queries for MSDS/SDS documents of "this compound" and its synonym. Then, I'll hit major chemical supplier websites, database searches, and toxicology resources to build out physical properties and handling protocols. The data I gather will go into a comprehensive technical guide.

Gathering Initial Data

I've made good headway by searching PubChem and suppliers; I have CAS numbers for the compound and its isomers. Also, PubChem provided me with aggregate GHS hazard classifications for the substance.

Developing Further Insights

I've significantly expanded my data by compiling information from various sources like LookChem, Fisher Scientific, and Capot Chemical. I've gathered key physical properties, GHS classifications, and some handling/storage details. However, I'm now focusing on filling critical gaps like toxicological and ecological data. I still need specific LD50 values, ecotoxicity data, disposal methods, regulatory information, and detailed fire-fighting procedures for this acid.

Compiling Missing Details

I'm now collating the collected information to create a comprehensive MSDS. I've compiled properties and hazard classifications from diverse sources. While I have the building blocks, a fully detailed, structured document is still missing. Specifically, I'm now hunting for toxicological and ecological data, disposal methods, regulatory information, and fire-fighting procedures for the compound, and accident control procedures. I have strong data on properties, but this will become the core of my search. I'll search on specific data from similar compounds where appropriate.

Acquiring Safety Data

I have compiled a substantial safety data set from my search efforts, including GHS classifications, pictograms, and hazard statements sourced from PubChem. I have information on first aid measures, along with data on handling, storage, and personal protection.

Compiling Toxicological Data

I have expanded my data gathering to include SDSs, focusing on structural analogues to fill gaps. While I have compiled GHS classifications and safety precautions, detailed toxicological data, such as LD50 values, remain elusive. Ecological data and specific regulatory information are also absent. The plan is to present the user with a technical guide based on the available information. I will address data gaps with appropriate GHS classifications and best practices for similar compounds, noting when data is unavailable.

Analyzing Found Information

I have a robust collection of data. I have chemical and physical properties, fire-fighting measures, and personal protective equipment information, from SDSs and other sources, and I also have GHS classifications, hazard statements, and pictograms. I still need specifics for this compound. I'm lacking LD50 values, ecological and regulatory info, and specific disposal guidelines. I'll proceed with the user's guide, using analogous compound info where available and noting all data gaps. I will now create tables and a DOT graph and construct the final response.

Commercial suppliers of enantiomerically pure 2-Bromo-4-methylpentanoic acid

Starting My Research

I am kicking off my research by diving into Google searches to pinpoint suppliers of (R)- and (S)-2-Bromo-4-methylpentanoic acid. I'll be sure to then track down technical data sheets, safety data sheets, and certificates of analysis from the suppliers to learn about purity and analytical methods.

Defining Guide Structure

I'm now outlining the structure of the technical guide. My immediate focus is on the introduction, which I'll write to emphasize the importance of enantiopure 2-Bromo-4-methylpentanoic acid in research and drug development. Following that, I'll compile a table of commercial suppliers and then draft a section on quality control, including common analytical techniques. I'm thinking of a quality control workflow graphic too.

Expanding Supplier Search

I'm now expanding my search for suppliers, focusing on enantiomerically pure (R)- and (S)-2-Bromo-4-methylpentanoic acid. I'm also delving into technical data sheets, safety data sheets, and certificates of analysis to gather information on purity and analytical methods. Simultaneously, I will look for synthesis methods in literature and patents to get a sense of their applications. I will then examine common impurities.

Identifying Potential Sources

I have located promising commercial suppliers for both enantiomers of this compound. My data now includes product names, CAS numbers, purity details, and pricing insights. This preliminary sourcing seems quite favorable, and I'm prepared to move on to comparing these sources more rigorously to refine the selection.

Deepening the Sourcing Analysis

I'm now in a phase of deeper investigation. I've compiled supplier data, including synthesis/analytical methods details. I still need to obtain technical data sheets, safety data sheets, and certificates of analysis from these suppliers. I also have to find some applications to make the guide even more useful. Further, I have to consolidate the supplier offerings into a table. I will continue my search to fill these data gaps.

Acquiring Supplier Data

I have compiled a comprehensive list of suppliers for both enantiomers of this compound. I've noted CAS numbers, purity levels, and in-stock details from several commercial sources. I also have gathered lead times.

Structuring the Data

I'm now focusing on organizing the supplier details into a structured table, including CAS numbers, purity, and availability. I'm also looking into examples of drug projects using these chiral building blocks to give the guide more context. I'm prioritizing the logical structure of the document and creating visualizations, to align with the Senior Application Scientist persona. Specific handling and storage guidelines for the enantiomerically pure forms are the immediate next step.

Consolidating & Refining Supplier Data

I've assembled a detailed dataset on suppliers, including CAS numbers, purity details, and links to SDS and CoA. Also, I've found synthesis routes from D- or L-leucine and methods for determining enantiomeric purity. I've also identified the application of these chiral building blocks. My next step will be to consolidate the supplier data into a clear table, which will then allow me to add specifics in the application of the material to drug development.

Discovery and history of alpha-bromo acids in organic synthesis

Initiating Research on Acids

I am starting my research by diving into alpha-bromo acids. My plan is to kickstart this with some focused Google searches to gather data on their history, the critical synthetic methods available (like the Hell-Volhard-Zelinsky reaction), and their discovery. I will start by building a strong information foundation, for deeper understanding.

Expanding Search for Knowledge

I'm expanding my research by conducting detailed Google searches. I'm investigating the historical context and modern applications of alpha-bromo acids, along with reliable protocols. I am gathering information on reaction mechanisms, with a focus on enolates. Finally, I'm identifying reputable sources to ensure accuracy.

Delving Deeper into Discovery

I am now conducting a series of targeted Google searches to find comprehensive information on the discovery, history, and key synthetic methods. I'm also looking into the Hell-Volhard-Zelinsky reaction and its context. I am also investigating the synthetic applications and significance of alpha-bromo acids in modern synthesis, and finding reliable protocols. I will identify mechanisms, looking for information on enolates. Finally, I will identify authoritative sources.

Reviewing Early Findings

I've been immersed in the HVZ reaction and have gathered foundational details on its discoverers and mechanism, particularly focusing on acyl halide formation. These initial results give a great overview for further development. I’m thinking to dive into the reaction’s scope, focusing on side reactions and variations that impact yield and selectivity.

Deepening Reaction Details

I'm now zeroing in on the Hell-Volhard-Zelinsky (HVZ) reaction, focusing on the historical contributions of the discoverers. A step-by-step experimental protocol for the HVZ reaction is next, along with a detailed mechanistic diagram for scientists. Beyond the initial overview, I'm digging deeper into modern applications of alpha-bromo acids, aiming for specific examples in drug development and other related areas. Finding citations for all the information is key.

Analyzing Source Materials

I've made headway with initial findings on the Hell-Volhard-Zelinsky (HVZ) reaction, focusing on the key scientists and reaction details. I uncovered info on the formation of an acyl bromide, enolization, and bromination, but the history could be more precise. To move forward, I need a detailed, step-by-step experimental HVZ protocol and a mechanistic diagram. Specific modern drug development examples and solid citations will be added.

Locating Primary Sources

I've just had a productive second round of searches, uncovering detailed information. I've found critical references to the original works of Hell, Volhard, and Zelinsky, which are essential for the historical context. I've also located...

Deepening Historical Understanding

I'm now diving deeper into the original source material. I've begun to obtain and review the original papers, specifically from Hell, Volhard, and Zelinsky, to better understand their individual contributions. I'm also expanding the applications section with more recent examples, specifically those found in drug development, to improve the guide's relevance and strength.

Acquiring Critical Details

I've just had a productive second round of searches, uncovering detailed information. I've located experimental protocols for the Hell-Volhard-Zelinsky reaction, including one for synthesizing 2-bromopropionic acid. I've also gathered examples of applications in pharmaceuticals, but I am aiming for more diverse examples. My focus is now on accessing the original papers and verifying all key claims with citable sources.

Collecting Historical Data

I've successfully gathered a significant amount of data, notably references to the original publications of Hell, Volhard, and Zelinsky. This is proving invaluable for establishing the historical background. My focus has shifted towards finding detailed descriptions of the reaction mechanisms.

Compiling the Technical Guide

I've assembled a wealth of information, from historical context to detailed experimental protocols, including the synthesis of 2-bromopropionic acid. I've also gathered examples of how alpha-bromo acids are used in pharmaceuticals. The next step involves organizing this knowledge and integrating elements like Graphviz diagrams and step-by-step protocols. I'm now transitioning into the writing phase, confident I have sufficient material for a comprehensive guide.

Methodological & Application

Application Notes and Protocols: Synthesis of Peptidomimetics Using (S)-2-Bromo-4-methylpentanoic Acid

Introduction: The Strategic Role of Chiral Building Blocks in Peptidomimetic Design

Peptidomimetics, molecules that mimic the structure and function of natural peptides, are at the forefront of modern drug discovery.[1][2] They offer a compelling solution to the inherent limitations of peptide-based therapeutics, such as poor metabolic stability and low bioavailability.[1][3] A key strategy in the design of effective peptidomimetics is the incorporation of non-natural amino acids and isosteres that replicate the essential pharmacophoric features of the parent peptide while introducing advantageous physicochemical properties.[4][5]

(S)-2-Bromo-4-methylpentanoic acid, a chiral α-bromo acid derived from L-leucine, serves as a versatile and highly valuable building block in this endeavor.[6][7] Its defined stereochemistry is crucial, as biological systems are inherently chiral, and the therapeutic efficacy and safety of a drug often depend on a single enantiomer.[8][9][10][11] The bromine atom at the α-position provides a reactive handle for nucleophilic substitution, allowing for the facile introduction of various side chains and the construction of diverse peptidomimetic scaffolds.[12] This application note provides a detailed guide to the synthesis of peptidomimetics using (S)-2-Bromo-4-methylpentanoic acid, focusing on the underlying chemical principles, detailed experimental protocols, and characterization techniques.

Core Principle: The Utility of α-Bromo Acids in Peptidomimetic Synthesis

The synthetic utility of (S)-2-Bromo-4-methylpentanoic acid stems from two key reactive sites: the carboxylic acid and the α-bromo group.

-

Carboxylic Acid Activation and Amide Bond Formation: The carboxylic acid moiety can be activated using standard peptide coupling reagents to form an amide bond with the N-terminus of a peptide or an amino acid ester.[13][14][15] This reaction is fundamental to extending the peptide chain and incorporating the bromo-leucine isostere.

-

Nucleophilic Displacement of the α-Bromo Group: The bromine atom is a good leaving group, making the α-carbon susceptible to nucleophilic attack. This allows for the introduction of a wide array of functional groups, mimicking the side chains of natural or unnatural amino acids.[12] The stereochemistry at the α-carbon is typically inverted during this SN2 reaction, a critical consideration in the design of the final peptidomimetic.

This dual reactivity allows for a modular and convergent synthetic approach, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

Visualizing the Synthetic Strategy

The following diagram illustrates the general workflow for incorporating (S)-2-Bromo-4-methylpentanoic acid into a peptidomimetic scaffold.

Figure 1: General workflow for peptidomimetic synthesis.

Experimental Protocols

Safety Precautions: (S)-2-Bromo-4-methylpentanoic acid and its derivatives can be corrosive and irritating.[16][17] Always handle these compounds in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Protocol 1: Synthesis of a Bromo-Dipeptide Intermediate

This protocol describes the coupling of (S)-2-Bromo-4-methylpentanoic acid with L-Phenylalanine methyl ester.

Materials:

| Reagent | M.W. ( g/mol ) | Amount | Moles |

| (S)-2-Bromo-4-methylpentanoic acid | 195.05 | 1.0 g | 5.13 mmol |

| L-Phenylalanine methyl ester HCl | 215.69 | 1.11 g | 5.13 mmol |

| N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) | 191.70 | 1.18 g | 6.16 mmol |

| 1-Hydroxybenzotriazole (HOBt) | 135.13 | 0.83 g | 6.16 mmol |

| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 1.78 mL | 10.26 mmol |

| Dichloromethane (DCM), anhydrous | - | 50 mL | - |

| N,N-Dimethylformamide (DMF), anhydrous | - | 10 mL | - |

Procedure:

-

To a round-bottom flask, add L-Phenylalanine methyl ester hydrochloride and dissolve it in anhydrous DCM (30 mL).

-

Add DIPEA to the solution and stir for 10 minutes at room temperature to neutralize the hydrochloride salt.

-

In a separate flask, dissolve (S)-2-Bromo-4-methylpentanoic acid, EDC·HCl, and HOBt in a mixture of anhydrous DCM (20 mL) and anhydrous DMF (10 mL).

-

Cool the solution from step 3 to 0 °C in an ice bath.

-

Slowly add the solution from step 2 to the cooled solution from step 3 with constant stirring.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired bromo-dipeptide intermediate.

Protocol 2: Nucleophilic Substitution to Introduce a Side Chain

This protocol details the reaction of the bromo-dipeptide intermediate with benzylamine to introduce a benzylamino side chain.

Materials:

| Reagent | M.W. ( g/mol ) | Amount | Moles |